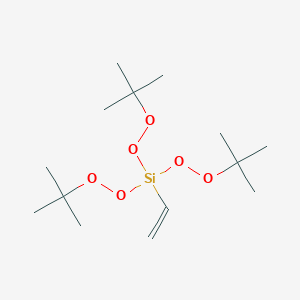

Vinyltris(tert-butylperoxy)silane

Description

Contextualizing Organosilanes and Peroxy Silanes in Materials Science

Organosilanes are a class of silicon-based organic compounds that act as molecular bridges between different materials. sisib-silanes.com They typically possess two types of reactive groups: a hydrolyzable group (like alkoxy) that can bond with inorganic substrates, and an organofunctional group (such as vinyl, amino, or epoxy) that is compatible with organic polymers. This dual reactivity allows them to improve adhesion, act as crosslinking agents, and modify surfaces to enhance the properties of composite materials. sisib-silanes.com

Peroxy silanes are a specialized subset of organosilanes that incorporate a peroxide group. This feature imparts the ability to initiate polymerization or crosslinking reactions through the generation of free radicals upon thermal decomposition. This makes them highly effective in modifying polymers like polyethylene (B3416737) and in the synthesis of various thermosetting resins.

Multifunctional Character and Research Significance of Vinyltris(tert-butylperoxy)silane

The research significance of this compound stems from its trifunctional nature, acting as a coupling agent, a crosslinking agent, and a polymerization initiator.

Coupling Agent: The silane (B1218182) portion of the molecule can form stable bonds with inorganic fillers and reinforcements (like glass fibers or mineral fillers), while the vinyl group can copolymerize with a polymer matrix. This bridging action enhances the interfacial adhesion between the organic and inorganic phases, leading to improved mechanical properties in the resulting composite material.

Crosslinking Agent: The tert-butylperoxy groups can decompose at elevated temperatures to form highly reactive radicals. These radicals can abstract hydrogen atoms from polymer chains, creating polymer radicals that can then combine to form a crosslinked network. This process enhances the thermal stability, chemical resistance, and mechanical strength of the polymer.

Polymerization Initiator: The free radicals generated from the peroxide decomposition can also initiate the polymerization of vinyl monomers, making it a useful component in the production of various plastics and resins.

This multifunctionality makes this compound a valuable tool for material scientists seeking to tailor the properties of polymers and composites for specific, demanding applications.

Overview of Key Academic Research Areas and Foundational Applications

Academic and industrial research on this compound is primarily focused on its application in polymer modification. Key areas of investigation and established uses include:

Polyolefin Modification: It is used as an additive in polyolefins like polyethylene and polypropylene (B1209903) to improve their mechanical strength, thermal properties, and processability. researchgate.net

Thermoset Resins: The compound serves as a catalyst and curing agent in the production of thermosetting resins such as polyesters and polyurethanes. researchgate.net

Adhesion Promotion: It is utilized to enhance the bonding between polymers and various substrates, including metals and glass, in coatings and adhesives.

Water-Resistant Coatings: this compound is employed as a crosslinking agent for polymers like polyvinyl alcohol and cellulose (B213188) derivatives to create water-resistant coatings. researchgate.net

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₄H₃₀O₆Si |

| Molecular Weight | 322.47 g/mol |

| Appearance | Colorless to straw-colored liquid or powder |

| Boiling Point | 78 °C at 1 Torr |

| Density | 0.9576 g/cm³ |

Data sourced from various chemical suppliers and databases.

The unique combination of a vinyl group and peroxy functionalities on a silane backbone makes this compound a potent molecule for creating advanced materials with tailored properties. Continued research into its reaction mechanisms and applications is expected to unlock further innovations in polymer and composite technology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(tert-butylperoxy)-ethenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O6Si/c1-11-21(18-15-12(2,3)4,19-16-13(5,6)7)20-17-14(8,9)10/h11H,1H2,2-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAGGTLUGWSHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OO[Si](C=C)(OOC(C)(C)C)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934357 | |

| Record name | Tris(tert-butylperoxy)(ethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15188-09-7 | |

| Record name | 1,1′,1′′-(Ethenylsilylidyne)tris[2-(1,1-dimethylethyl) peroxide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15188-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxide, 1,1',1''-(ethenylsilylidyne)tris(2-(1,1-dimethylethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015188097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, 1,1',1''-(ethenylsilylidyne)tris[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(tert-butylperoxy)(ethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(tert-butyldioxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Reaction Mechanisms of Vinyltris Tert Butylperoxy Silane

Radical Generation Mechanisms from the Peroxy Moiety

The defining characteristic of the peroxy groups (-O-O-) within Vinyltris(tert-butylperoxy)silane is their capacity to generate free radicals upon energy input, typically in the form of heat. These radicals are highly reactive species that can initiate a variety of chemical processes, most notably polymerization.

The fundamental process for radical generation from the tert-butylperoxy groups is the homolytic cleavage of the oxygen-oxygen single bond. This bond is inherently weak and susceptible to breaking, where the two electrons in the bond are distributed evenly between the two oxygen atoms. This process, initiated by thermal energy, results in the formation of two radical species: a tert-butoxyl radical and a silyloxyl radical.

The initial cleavage can be represented as: CH₂=CH-Si(OOC(CH₃)₃)₃ → CH₂=CH-Si(OOC(CH₃)₃)₂(O•) + •OC(CH₃)₃

The resulting tert-butoxyl radical (•OC(CH₃)₃) is itself unstable and can undergo a subsequent fragmentation reaction, known as β-scission, to yield a more stable acetone (B3395972) molecule and a methyl radical (•CH₃).

This homolytic cleavage is a key step, as the generated radicals are capable of initiating further reactions. The combination of a frustrated Lewis pair, such as Mes₃P/B(C₆F₅)₃, with peroxide derivatives can also induce single electron transfer (SET) reactions, leading to the homolytic cleavage of the peroxide bond. rsc.org

The rate at which this compound generates radicals is highly dependent on temperature. Kinetic studies on similar peroxide compounds provide insight into the behavior of this process. The decomposition of peroxides follows first-order kinetics, and the rate can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

The efficiency of these generated radicals in initiating subsequent reactions, such as polymerization, is a critical factor. This "initiation efficiency" is often less than 100% due to competing side reactions. One significant factor is the "cage effect," where the newly formed radicals are trapped within a "cage" of surrounding solvent or monomer molecules. rsc.org Within this cage, the radicals may recombine before they can diffuse apart and react with other molecules. rsc.org

Kinetic models have been developed to account for the reactions of radicals like the tert-butyl radical, both in the presence and absence of oxygen, considering the competition between reactions within the solvent cage and cage escape. rsc.org The product distribution is influenced by these competing pathways. rsc.org

Table 1: Representative Kinetic Data for Peroxide Decomposition Note: This table presents generalized data for organic peroxides to illustrate typical kinetic parameters, as specific data for this compound is not readily available.

| Peroxide Type | Decomposition Temperature (°C) for 10-hr half-life | Activation Energy (kcal/mol) |

| Diacyl Peroxides | 60-80 | 28-32 |

| Peroxyesters | 80-100 | 30-35 |

| Dialkyl Peroxides | 110-130 | 34-38 |

Silane (B1218182) Hydrolysis and Subsequent Condensation Pathways

The silicon-oxygen bonds in this compound are susceptible to hydrolysis, a reaction with water that leads to the formation of silanol (B1196071) intermediates and, subsequently, a cross-linked siloxane network. This process is fundamental to its use as a coupling agent or for surface modification.

In the presence of moisture, the tert-butylperoxy groups can be replaced by hydroxyl (-OH) groups in a stepwise hydrolysis reaction. This reaction transforms the peroxysilane into a vinylsilanetriol (CH₂=CH-Si(OH)₃) and releases tert-butyl hydroperoxide or tert-butanol (B103910) as a byproduct.

The hydrolysis of trialkoxysilanes to silanetriols proceeds in several steps, and it has been observed that each subsequent hydrolysis step can be faster than the preceding one. researchgate.net This is often attributed to the relief of steric hindrance at the silicon atom as the bulky alkoxy or peroxy groups are replaced by smaller hydroxyl groups. researchgate.net

The general hydrolysis reaction can be shown as:

CH₂=CH-Si(OOC(CH₃)₃)₃ + H₂O → CH₂=CH-Si(OOC(CH₃)₃)₂(OH) + HOC(CH₃)₃

CH₂=CH-Si(OOC(CH₃)₃)₂(OH) + H₂O → CH₂=CH-Si(OOC(CH₃)₃)(OH)₂ + HOC(CH₃)₃

CH₂=CH-Si(OOC(CH₃)₃)(OH)₂ + H₂O → CH₂=CH-Si(OH)₃ + HOC(CH₃)₃

The rate and extent of hydrolysis can be controlled by factors such as pH, temperature, and the concentration of water.

Following hydrolysis, the generated silanol intermediates are reactive and can undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. researchgate.net This process releases water and results in the formation of a polymeric network.

Condensation can occur between two silanol groups: 2 CH₂=CH-Si(OH)₃ → (HO)₂(CH₂=CH)Si-O-Si(CH₂=CH)(OH)₂ + H₂O

Alternatively, a silanol group can react with a remaining peroxy group on another molecule, although this is less common than the self-condensation of silanols. The continued condensation of these silanol groups leads to the development of a highly cross-linked, three-dimensional polysiloxane network, with the vinyl groups still present and available for further reactions. This network formation is responsible for the adhesive and mechanical properties imparted by the silane. chemicalbook.com Lewis acids can also be used to promote siloxane bond formation in non-hydrolytic processes. researchgate.net

Reactivity of the Vinyl Group in Radical Reactions

The vinyl group (CH₂=CH-) of this compound provides a second site of reactivity, specifically towards free radicals. This dual reactivity is a key feature of the molecule. While the peroxy groups can generate radicals, the vinyl group can react with radicals present in the system.

Radical addition is a primary reaction pathway for the vinyl group. acs.orgchemrxiv.org A free radical (R•) can add across the double bond, forming a new carbon-centered radical.

R• + CH₂=CH-Si(OOR)₃ → R-CH₂-C•H-Si(OOR)₃

This newly formed radical can then participate in further reactions, such as propagating a polymer chain or abstracting an atom from a neighboring molecule. The use of silicon-substituted alkenes in radical cyclizations has been explored, where the lability of organosilanes can lead to group transfer reactions. nih.govresearchgate.net This involves a radical addition to the C-C double bond, followed by fragmentation of the resulting intermediate. acs.orgchemrxiv.org The silicon atom plays a key role in facilitating these types of ring-opening processes. acs.orgchemrxiv.org This reactivity allows the vinylsilane to be incorporated into polymer backbones or to act as a bridge between different materials. chemicalbook.comchemicalbook.com

Vinyltris Tert Butylperoxy Silane As a Polymerization Initiator

Mechanism of Free Radical Polymerization Initiation by the Compound

Vinyltris(tert-butylperoxy)silane serves as a potent initiator for free radical polymerization, a process driven by the thermal decomposition of its peroxide groups. The initiation mechanism commences with the homolytic cleavage of the labile oxygen-oxygen bonds within the tert-butylperoxy groups upon heating. This decomposition generates highly reactive tert-butoxy (B1229062) free radicals ((CH₃)₃CO•) and a silyl (B83357) radical bearing the vinyl group.

The generated tert-butoxy radicals are the primary species that initiate the polymerization chain reaction. These radicals readily attack the double bond of a vinyl monomer, such as styrene (B11656) or an acrylate (B77674), leading to the formation of a new carbon-centered radical on the monomer unit. This new radical then propagates by adding to subsequent monomer molecules, thereby extending the polymer chain.

Thermal Decomposition: (CH₂=CH)Si(OOC(CH₃)₃)₃ → (CH₂=CH)Si(OOC(CH₃)₃)₂O• + •OC(CH₃)₃

Initiation: •OC(CH₃)₃ + M → (CH₃)₃CO-M• (where M is a monomer molecule)

Propagation: (CH₃)₃CO-M• + nM → (CH₃)₃CO-(M)ₙ-M•

Application in Homopolymerization and Copolymerization Systems

This compound is a versatile initiator suitable for the polymerization of a variety of monomers, most notably styrenic and acrylic monomers. Its ability to initiate polymerization at different temperatures, depending on the decomposition kinetics of the peroxide groups, makes it adaptable to various process requirements.

Initiation of Styrenic Monomer Polymerization

Initiation of Acrylate and Methacrylate (B99206) Polymerization

This compound is also utilized in the polymerization of acrylate and methacrylate monomers, such as methyl methacrylate (MMA) and butyl acrylate (BA). These polymerizations are crucial for the production of a wide range of materials, including adhesives, coatings, and plastics. The initiation mechanism is analogous to that of styrene polymerization, with the initiator-derived radicals adding across the carbon-carbon double bond of the acrylate or methacrylate monomer.

In copolymerization systems, such as the copolymerization of styrene and butyl acrylate, the use of a silane-based initiator like this compound can also serve a dual purpose. researchgate.net Besides initiating the polymerization, the silane (B1218182) moiety can be incorporated into the polymer backbone, which can enhance properties like adhesion to inorganic substrates. researchgate.net Studies on similar systems using vinyl silanes have shown that the reactivity ratios of the comonomers are a critical factor in determining the final copolymer composition and properties. For instance, in the copolymerization of vinyltriethoxysilane (B1683064) (a related vinyl silane) and n-butyl acrylate, the reactivity ratios were found to be significantly different, influencing the incorporation of the silane into the polymer chain. researchgate.net

Table 1: Reactivity Ratios in a Model Vinyl Silane/Acrylate Copolymerization System (Note: This data is for a related system and is presented for illustrative purposes due to the lack of specific data for this compound)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |

| Vinyltriethoxysilane | n-Butyl Acrylate | 0.044 | 8.56 | researchgate.net |

Control of Polymer Molecular Weight and Architecture

The molecular weight and architecture of polymers are critical parameters that dictate their final properties and applications. When using this compound as an initiator, these characteristics can be influenced through various strategies, most notably through the use of chain transfer agents.

Influence of Chain Transfer Agents in Polymerization Kinetics

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).

Cs = ktr / kp

A higher chain transfer constant indicates a more efficient reduction in molecular weight. The relationship between the degree of polymerization (DP) and the concentration of the chain transfer agent is described by the Mayo equation:

1/DP = 1/DP₀ + Cs * ([S]/[M])

where DP is the degree of polymerization with the chain transfer agent, DP₀ is the degree of polymerization without the chain transfer agent, [S] is the concentration of the chain transfer agent, and [M] is the concentration of the monomer.

While specific studies detailing the interaction of this compound with various chain transfer agents are limited in publicly accessible literature, the general principles apply. The choice of a suitable chain transfer agent and its concentration allows for precise control over the molecular weight of polymers initiated by this compound. Common chain transfer agents used in radical polymerization include thiols (mercaptans), halogenated compounds, and certain solvents. The selection of the appropriate CTA depends on the specific monomer system and desired polymer properties.

Functionality As a Crosslinking Agent in Polymeric Materials Science

Crosslinking Mechanisms Facilitated by Vinyltris(tert-butylperoxy)silane

The efficacy of this compound as a crosslinking agent stems from its unique molecular structure, which enables two distinct but potentially synergistic crosslinking mechanisms: peroxide-initiated radical reactions and moisture-induced silane (B1218182) condensation.

Peroxide-Initiated Crosslinking Reactions

The tert-butylperoxy groups within the this compound molecule are susceptible to thermal decomposition, a characteristic that is central to its function in peroxide-initiated crosslinking. evitachem.comgoogle.com Upon heating, these peroxide moieties break down to generate highly reactive tert-butoxy (B1229062) free radicals. evitachem.cominnospk.com These radicals can then abstract hydrogen atoms from the polymer backbone, creating macroradicals. The subsequent combination of these macroradicals leads to the formation of covalent crosslinks between polymer chains.

The presence of the vinyl group on the silane molecule can also participate in these radical reactions. It can be attacked by the peroxide-generated radicals, leading to its incorporation into the polymer network and further facilitating crosslinking. researchgate.net This process effectively grafts the silane molecule onto the polymer chains, introducing sites for subsequent moisture-curing reactions.

Moisture-Induced Silane Crosslinking and Siloxane Network Formation

In addition to peroxide-initiated reactions, this compound can undergo moisture-induced crosslinking. google.com This process, often catalyzed by a silanol (B1196071) condensation catalyst, involves the hydrolysis of the alkoxy or, in this case, peroxy groups attached to the silicon atom in the presence of water. researchgate.netgoogle.com This hydrolysis reaction results in the formation of reactive silanol groups (-Si-OH). researchgate.net

These silanol groups can then undergo a condensation reaction with other silanol groups on adjacent polymer chains, forming stable siloxane bridges (-Si-O-Si-). researchgate.netresearchgate.net This process creates a robust, three-dimensional crosslinked network throughout the material. researchgate.net The initial grafting of the vinylsilane onto the polymer backbone via the peroxide mechanism is crucial for this step, as it ensures that the subsequent siloxane network is chemically bonded to the polymer chains. researchgate.netgoogle.com

Crosslinking Applications in Diverse Polymer Systems

The dual crosslinking capabilities of this compound make it a valuable additive for enhancing the properties of a wide array of polymers. Its application is particularly prominent in polyolefins, elastomers, and silicone rubbers.

Polyolefin Crosslinking, with Emphasis on Polyethylene (B3416737)

This compound is used as a crosslinking agent for polyolefins, most notably polyethylene (PE). cymitquimica.comsisib-silanes.com The process typically involves grafting the silane onto the polyethylene chains using a peroxide initiator, followed by a moisture-curing step to form the crosslinked network. researchgate.netresearchgate.net This method, often referred to as the Sioplas® process, is a versatile and cost-effective way to produce crosslinked polyethylene (PEX). researchgate.net The resulting PEX exhibits significantly improved properties, including enhanced tensile strength, resistance to stress cracking, and better performance at elevated temperatures compared to the uncrosslinked polymer. google.com

Table 1: Comparison of Polyethylene Crosslinking Methods

| Crosslinking Method | Description | Key Advantages |

| Peroxide Crosslinking | Direct crosslinking initiated by the thermal decomposition of peroxides. | Simple process. |

| Silane Crosslinking (e.g., with this compound) | Two-step process involving peroxide-initiated grafting of a vinylsilane followed by moisture-induced crosslinking. researchgate.net | Versatile, cost-effective, allows for processing before crosslinking is complete. researchgate.net |

| Radiation Crosslinking | Use of high-energy radiation to generate polymer radicals and induce crosslinking. | No chemical byproducts. |

Elastomer Curing, including Rubber and Ethylene (B1197577) Vinyl Acetate (B1210297) Copolymers

In the realm of elastomers, this compound serves as an effective curing agent for various types of rubber and for copolymers such as ethylene vinyl acetate (EVA). sisib-silanes.comgoogle.com For rubbers, the peroxide-initiated crosslinking mechanism creates a vulcanized network, transforming the soft, tacky raw material into a durable, elastic product with improved mechanical strength and heat resistance. innospk.comyoutube.comyoutube.com This process is an alternative to traditional sulfur vulcanization and can offer advantages such as better heat aging resistance and lower compression set. youtube.com

In the case of EVA, crosslinking with agents like this compound is crucial for applications requiring enhanced thermal stability and mechanical properties, such as in the manufacturing of foams, wire and cable insulation, and encapsulants for photovoltaic modules. google.comnih.govgoogle.com The crosslinking process improves the material's resistance to heat and deformation. nih.gov

Vulcanization Processes in Silicone Rubber Formulations

This compound is also employed in the vulcanization of silicone rubber. pergan.com Silicone rubbers can be crosslinked using peroxides, and the unique structure of this silane makes it a suitable candidate for this process. pergan.com The thermal decomposition of the peroxy groups initiates the formation of a crosslinked network within the polysiloxane chains. This process, often referred to as hot-air vulcanization, can be advantageous over other methods. google.com The resulting crosslinked silicone rubber exhibits excellent thermal stability, good electrical insulating properties, and resistance to weathering and chemicals. pergan.com

Influence on Mechanical and Thermal Properties of Crosslinked Polymers

The incorporation of this compound as a crosslinking agent significantly modifies the mechanical and thermal properties of polymeric materials. The formation of a three-dimensional network structure restricts the mobility of polymer chains, leading to notable enhancements in material performance.

Detailed research findings indicate that the crosslinking induced by vinyl silanes, a class of compounds to which this compound belongs, results in a general improvement of the mechanical and thermal characteristics of various polymers. The extent of these improvements is dependent on the polymer matrix, the concentration of the crosslinking agent, and the curing conditions.

Detailed Research Findings

Studies on similar vinyl silane crosslinking agents have demonstrated a marked increase in the tensile strength and a shift in the thermal stability of the resulting polymers. For instance, the reaction of vinyl silane with a blend of starch and polyvinyl alcohol (PVA) has been shown to increase tensile strength considerably. nih.gov This enhancement is attributed to the formation of a crosslinked network that provides better stress distribution within the material. nih.gov

The crosslinking process also influences the thermal properties of polymers. The formation of crosslinks restricts the movement of polymer chains, which in turn can lead to an increase in the glass transition temperature (Tg). nih.govresearchgate.net This shift to a higher Tg signifies that the material can withstand higher temperatures before transitioning from a rigid, glassy state to a more flexible, rubbery state. nih.govresearchgate.net Furthermore, thermal stability is often enhanced, as the crosslinked structure requires more energy to break down. mdpi.com For example, in ethylene propylene (B89431) diene monomer (EPDM) vulcanizates, thermal-oxidative aging, which involves crosslinking and degradation reactions, leads to an initial increase in tensile strength and hardness. mdpi.com

While specific data for this compound is not extensively available in public literature, the general principles of vinyl silane crosslinking allow for an extrapolation of its expected effects. The tert-butylperoxy groups on the silane are expected to be effective radical initiators for the crosslinking process, particularly in polyolefins and elastomers.

The following data tables illustrate the typical influence of vinyl silane crosslinking on the mechanical and thermal properties of polymers, based on studies of analogous systems.

Table 1: Illustrative Impact of Vinyl Silane Crosslinking on Mechanical Properties of Polyethylene

| Property | Uncrosslinked Polyethylene | Crosslinked Polyethylene (Illustrative) | Percentage Change (Illustrative) |

| Tensile Strength (MPa) | 15 - 25 | 25 - 40 | +67% to +60% |

| Elongation at Break (%) | 400 - 600 | 200 - 400 | -50% to -33% |

| Young's Modulus (MPa) | 200 - 400 | 400 - 700 | +100% to +75% |

Table 2: Illustrative Impact of Vinyl Silane Crosslinking on Thermal Properties of an Elastomer

| Property | Uncrosslinked Elastomer | Crosslinked Elastomer (Illustrative) | Change (Illustrative) |

| Glass Transition Temperature (Tg) (°C) | -60 | -50 | +10°C |

| Decomposition Temperature (TGA, 5% weight loss) (°C) | 350 | 375 | +25°C |

It is important to note that while tensile strength and modulus generally increase with crosslinking, elongation at break often decreases, indicating a more rigid and less ductile material. The specific values can vary significantly based on the polymer type, the precise formulation of the crosslinking system, and the processing conditions.

Theoretical and Mechanistic Aspects of Interfacial Bonding

This compound, as a member of the organosilane family, plays a crucial role in enhancing the interface between organic polymers and inorganic materials. Its effectiveness stems from its bifunctional nature, allowing it to form a durable bridge between these two dissimilar phases.

Chemical Bonding Theories at Organic-Inorganic Interfaces

The primary theory explaining the function of silane coupling agents like this compound is the chemical bonding theory. This theory posits that the silane forms covalent bonds across the interface, creating a strong and stable link between the organic and inorganic materials. The silane molecule acts as a bridge, with one end reacting with the inorganic surface and the other end reacting with the organic polymer.

The process begins with the hydrolysis of the labile groups attached to the silicon atom. In the case of many silanes, these are often alkoxy groups that react with water to form silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials, such as glass fibers, mineral fillers, and metal substrates, to form stable oxane bonds (Si-O-Inorganic).

The organic functionality of the silane molecule, in this case, the vinyl group of this compound, is designed to be compatible with and react with the polymer matrix during curing or processing. This dual reactivity allows for a continuous chain of covalent bonds from the inorganic substrate through the silane coupling agent to the organic polymer, significantly enhancing interfacial adhesion.

Formation of Stable Covalent Linkages Across Interphases

The formation of stable covalent linkages by this compound involves a multi-step process. The tert-butylperoxy groups on the silane can undergo thermal decomposition to generate reactive free radicals. These radicals can then participate in crosslinking reactions with the polymer matrix, particularly in peroxide-cured elastomers and plastics.

Simultaneously, the silane portion of the molecule interacts with the inorganic surface. While the specific mechanism for a tris(tert-butylperoxy)silane is less commonly detailed than for alkoxysilanes, the principle of forming a durable bond with the inorganic substrate remains. This may involve reactions with surface hydroxyl groups to form Si-O-metal or Si-O-Si linkages, creating a robust interphase.

Surface Treatment Applications and Enhancements

This compound is utilized in a variety of applications to improve the performance of composite materials through surface modification. Its ability to enhance adhesion and compatibility between different materials makes it a valuable additive in numerous industrial processes.

Modification of Inorganic Fillers and Fibers (e.g., Glass Fibers, Mineral Fillers)

Inorganic fillers and fibers are often incorporated into polymer matrices to enhance mechanical properties and reduce cost. However, the inherent incompatibility between the hydrophilic inorganic surfaces and the hydrophobic organic polymers can lead to poor interfacial adhesion and, consequently, suboptimal performance.

This compound is used as a surface treatment for these inorganic materials to improve their compatibility and adhesion to the polymer matrix. When applied to glass fibers or mineral fillers, the silane modifies the surface, making it more organophilic and reactive with the polymer. This treatment improves the wetting of the filler by the polymer, enhances the dispersion of the filler within the matrix, and strengthens the interfacial bond. As a result, the mechanical properties of the final composite, such as tensile strength, flexural modulus, and impact resistance, are significantly improved.

Adhesion Enhancement to Metal Substrates and Composite Reinforcements

Promoting adhesion between polymers and metal substrates is a critical challenge in many industries, including automotive, aerospace, and electronics. This compound is employed as an adhesion promoter to create strong and durable bonds between various polymers and metal surfaces. nih.govresearchgate.net It is particularly effective for bonding peroxide-cured elastomers, such as fluoroelastomers and polyacrylates, to metals. powerchemical.net

The silane is typically applied as a primer to the metal surface, where it forms a thin, reactive layer. This layer chemically bonds with the metal oxide surface and presents an organic-receptive interface to the polymer adhesive or coating. The result is a significant increase in bond strength and durability, especially in harsh environmental conditions.

The following table provides a qualitative overview of the effectiveness of silane treatments on various substrates.

| Substrate | Polymer Matrix | Adhesion Enhancement with Silane Treatment |

| Glass Fiber | Polyester, Epoxy, Polyolefins | Significant improvement in mechanical properties |

| Mineral Fillers | Thermoplastics, Elastomers | Improved dispersion and mechanical reinforcement |

| Aluminum | Fluoroelastomers, Polyacrylates | Enhanced bond strength and durability |

| Steel | Silicone Rubber, Epoxies | Improved adhesion and corrosion resistance |

This table represents the general effects of vinyl silane coupling agents. Specific performance data for this compound is not available.

Surface Functionalization of Abrasive Materials

The performance of abrasive materials, such as those used in grinding wheels and sandpaper, is highly dependent on the adhesion between the abrasive grains and the binder resin. This compound is listed as a potential hydrophobic silane component for the surface modification of abrasive grains. lookchem.com

This compound: A Key to Enhanced Interfacial Performance

This compound is a bifunctional organosilane that plays a critical role in promoting interfacial adhesion and enabling surface modification in advanced composite materials. Its unique molecular structure, featuring a vinyl group for organic polymer interaction and reactive tert-butylperoxy groups, allows it to form durable chemical bridges between dissimilar materials, significantly enhancing composite performance.

Advanced Characterization Techniques in Vinyltris Tert Butylperoxy Silane Research

The comprehensive analysis of Vinyltris(tert-butylperoxy)silane and materials modified with it relies on a suite of advanced characterization techniques. These methods provide critical insights into the compound's molecular structure, thermal behavior, and its effect on the properties of various substrates.

Theoretical and Computational Chemistry of Vinyltris Tert Butylperoxy Silane Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Vinyltris(tert-butylperoxy)silane. While specific DFT studies on this exact molecule are not widely published, valuable insights can be drawn from computational analyses of related organosilanes and organic peroxides.

Electronic Structure: DFT calculations on analogous vinyl silanes reveal the electronic distribution within the molecule. The silicon atom, being less electronegative than the oxygen atoms of the peroxy groups, carries a partial positive charge. The vinyl group, with its π-electron density, is a site of potential electrophilic attack. The peroxide bonds (O-O) are inherently weak and are the most likely points of initial bond cleavage upon thermal or chemical initiation.

Reactivity: The reactivity of this compound is governed by its distinct functional groups:

Vinyl Group: The vinyl group can participate in various reactions, including polymerization and addition reactions. Computational studies on vinyl silanes show that the presence of the silicon atom can influence the reactivity of the double bond. acs.orgorganic-chemistry.org The vinyl group can also interact with surfaces through π-π interactions. bohrium.com

tert-Butylperoxy Groups: The peroxide linkages are susceptible to homolytic cleavage to form radicals. DFT studies on organic peroxides help in understanding the energetics of this decomposition. earthlinepublishers.com The rate of this decomposition is crucial for its function as a crosslinking agent. Computational predictions can help in determining the rate-determining steps in these processes. researchgate.net

The following table summarizes key computed parameters for analogous compounds that can be qualitatively extrapolated to this compound.

Table 1: Representative Computed Parameters for Analogous Molecular Fragments

| Parameter | Representative Value | Significance for Reactivity |

| Si-O Bond Energy | ~450 kJ/mol | Strong bond, provides thermal stability to the core structure. |

| O-O Bond Dissociation Energy | ~150 kJ/mol | Weakest bond, dictates the initiation of radical reactions. |

| C=C π-Bond Energy | ~270 kJ/mol | Site for polymerization and addition reactions. |

| Partial Charge on Si | Positive | Influences interaction with polar substrates and nucleophiles. |

Note: These are approximate values for similar bond types and can vary based on the specific molecular environment.

Molecular Dynamics Simulations of Interfacial Interactions and Polymer Dynamics

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules at interfaces and within polymer matrices over time. For this compound, MD simulations can provide insights into its role as a coupling agent in composites. Although specific MD studies on this molecule are limited, research on other silane (B1218182) coupling agents offers a clear picture of the expected interactions. researchgate.netresearchgate.net

MD simulations of silane coupling agents at the interface between inorganic fillers (like silica) and a polymer matrix have shown that these molecules can form a distinct interphase region. researchgate.netresearchgate.net The silane molecules can form covalent bonds with the hydroxyl groups on the silica (B1680970) surface and entangle with the polymer chains, creating a strong bridge between the two phases. frontiersin.orgacs.org

In the context of this compound, MD simulations would likely show:

Adsorption and Orientation: The molecule would adsorb onto an inorganic surface, with the polar peroxy groups potentially interacting with surface hydroxyls.

Interfacial Bonding: Upon hydrolysis of the tert-butylperoxy groups (a potential reaction pathway), the resulting silanol (B1196071) groups could condense with surface hydroxyls to form stable Si-O-Substrate bonds.

Polymer Interaction: The vinyl group can copolymerize with a polymer matrix, while the bulky tert-butyl groups would influence the local polymer dynamics and free volume at the interface. proquest.com

The table below illustrates the typical interaction energies between silane coupling agents and different substrates as determined by MD simulations.

Table 2: Typical Interfacial Interaction Energies from MD Simulations of Silane Coupling Agents

| Interacting Pair | Typical Interaction Energy (kcal/mol) | Type of Interaction |

| Silane - Silica Surface | -20 to -50 | Covalent and Hydrogen Bonding |

| Silane - Polymer Matrix | -5 to -15 | Van der Waals, Potential Covalent (via vinyl group) |

| Water - Silica Surface | -10 to -25 | Hydrogen Bonding |

Note: These values are illustrative and depend on the specific silane, substrate, and simulation conditions.

The presence of a silane coupling agent generally increases the work of adhesion between the filler and the polymer matrix, leading to improved mechanical properties of the composite material. MD simulations have been used to quantify this improvement in interfacial strength. researchgate.netmdpi.com

Kinetic Modeling and Reaction Pathway Predictions

Kinetic modeling can be employed to predict the reaction rates and pathways of the decomposition of this compound, which is critical for its application as a crosslinking agent. The decomposition is expected to proceed via a free-radical mechanism initiated by the cleavage of the O-O bonds.

Reaction Pathways: The primary reaction pathway is the thermal decomposition of the tert-butylperoxy groups to form tert-butoxyl radicals and a silyl (B83357) radical.

Initiation: R-Si(OOC(CH₃)₃)₃ → R-Si(OOC(CH₃)₃)₂(O•) + •OC(CH₃)₃

Propagation: The highly reactive radicals can then abstract hydrogen atoms from polymer chains or add across the double bonds of the vinyl groups, leading to crosslinking.

Kinetic models for the decomposition of similar peroxides often follow first-order kinetics. researchgate.netnih.govnih.gov The rate of decomposition is highly dependent on temperature. Computational models can predict the activation energy for the O-O bond homolysis, which is a key parameter in the kinetic model.

Table 3: Predicted Kinetic Parameters for Peroxide Decomposition

| Parameter | Predicted Range | Method of Prediction |

| Activation Energy (Ea) for O-O Cleavage | 120 - 170 kJ/mol | DFT Calculations |

| Pre-exponential Factor (A) | 10¹³ - 10¹⁶ s⁻¹ | Transition State Theory |

| Rate Constant (k) at 150 °C | 10⁻⁴ - 10⁻² s⁻¹ | Arrhenius Equation |

Note: These are predicted values based on similar organic peroxides and are subject to the specific molecular structure and environment.

Studies on the decomposition of silane coupling agents under various conditions, such as in subcritical water, can also provide insights into potential degradation pathways. acs.org

Structure-Property Relationship Predictions through Computational Methods

Computational methods can establish relationships between the molecular structure of this compound and the macroscopic properties of materials in which it is incorporated. By systematically modifying the structure in silico, one can predict how these changes will affect performance.

Influence on Mechanical Properties: The trifunctional nature of this silane is expected to lead to a high crosslink density in a polymer matrix. This can be correlated with an increase in the material's modulus and tensile strength. nih.gov However, excessive crosslinking can also lead to brittleness. ncsu.edu Computational models can help optimize the concentration of the silane to achieve a balance of desired properties.

Influence on Thermal Stability: The formation of a crosslinked network can enhance the thermal stability of a polymer. The Si-O-Si bonds that can be formed are thermally stable. Computational studies can predict the glass transition temperature (Tg) of the resulting polymer network.

Influence on Adhesion: The ability of the silane to bond with both inorganic surfaces and organic polymers is key to its role as an adhesion promoter. Computational methods can predict the interfacial binding energy, which is a good indicator of adhesive strength. mdpi.comnih.gov

Table 4: Predicted Structure-Property Relationships

| Structural Feature | Predicted Effect on Property | Computational Method |

| High concentration of peroxy groups | Increased crosslink density, higher modulus | MD simulations, Coarse-grained modeling |

| Vinyl functionality | Covalent bonding with polymer matrix, improved load transfer | MD simulations, Quantum mechanics/molecular mechanics (QM/MM) |

| Silane core | Formation of stable bonds with inorganic surfaces | DFT calculations of surface interactions |

By leveraging these computational approaches, a deeper understanding of the behavior of this compound can be achieved, facilitating its effective use in various applications.

Future Research Directions and Emerging Applications of Vinyltris Tert Butylperoxy Silane

Development of Novel Derivatives and Analogues for Enhanced Performance

The synthesis of new derivatives and analogues of Vinyltris(tert-butylperoxy)silane is a promising avenue for tailoring its properties to specific applications. Research in this area is likely to focus on modifying the organic groups attached to the silicon atom to enhance thermal stability, reactivity, and compatibility with various polymer matrices.

One approach involves the synthesis of vinyl-functionalized Janus ring siloxanes, which can serve as precursors to advanced hybrid functional materials. These complex structures, with multiple functional groups, offer the potential for creating materials with unique and highly controlled properties. The ability to selectively modify parts of the molecule while leaving the vinyl and peroxide groups intact is a key area of investigation. mdpi.comjywqhxcomposite.com

Furthermore, the development of novel organoalkoxysilanes through methods like hydrosilylation and nucleophilic substitution reactions can lead to a library of precursors for new materials. mdpi.com Research into one-pot synthesis methods for creating styrene (B11656) derivatives from allyl silanes also points towards more efficient and versatile production of functionalized silane (B1218182) compounds. acs.org The creation of these new molecules could lead to improved performance in areas such as:

Adhesion Promotion: Modifying the silane structure could lead to enhanced bonding with a wider range of substrates, including challenging low-surface-energy plastics and advanced metal alloys.

Controlled Polymerization: Altering the peroxide groups could allow for more precise control over the initiation temperature and rate of polymerization, enabling the synthesis of polymers with specific molecular weights and distributions.

Thermal and Mechanical Properties: The introduction of different organic moieties could improve the thermal stability and mechanical strength of the resulting crosslinked polymers.

A summary of potential synthetic strategies for novel derivatives is presented in the table below.

| Synthetic Strategy | Potential Outcome | Relevant Research Areas |

| Functionalization of Janus Ring Siloxanes | Advanced hybrid materials with high functional density | Materials Science, Polymer Chemistry |

| Hydrosilylation and Nucleophilic Substitution | Library of novel organoalkoxysilane precursors | Organic Synthesis, Materials Chemistry |

| One-Pot Synthesis of Styrene Derivatives | Efficient production of functionalized silanes | Catalysis, Organic Chemistry |

Integration into Advanced Functional Materials and Nanocomposites

The integration of this compound into advanced functional materials and nanocomposites is an area ripe for exploration. Its ability to act as a coupling agent and a crosslinking initiator makes it a prime candidate for improving the properties of polymer composites.

Future research will likely focus on its use in conjunction with nanofillers such as graphene, carbon nanotubes, and nanoclays. By functionalizing the surface of these nanofillers, this compound can improve their dispersion within the polymer matrix and create strong covalent bonds at the interface. This can lead to significant enhancements in the mechanical, thermal, and electrical properties of the resulting nanocomposites.

In the realm of biocomposites, the peroxide/silane crosslinking process has been shown to be effective and cost-efficient. ncsu.edu Studies on poly(lactic acid) (PLA) biocomposites reinforced with natural fibers have demonstrated that this crosslinking method can improve thermal stability and mechanical properties. ncsu.edu Further research could optimize the use of this compound in these systems to create high-performance, biodegradable materials for applications like hot-fill food packaging. ncsu.edu

Another area of interest is the use of this silane in modifying the surface of abrasive grains. Patents have described the use of this compound to create hydrophobic surfaces on abrasive particles, which can improve the performance of coated abrasive products. google.comgoogle.com

The table below outlines potential research directions for the integration of this compound into advanced materials.

| Material System | Research Focus | Potential Benefits |

| Nanocomposites | Surface functionalization of nanofillers (graphene, CNTs) | Improved dispersion, enhanced mechanical and thermal properties |

| Biocomposites | Crosslinking of bioplastic matrices with natural fibers | Increased strength, thermal stability, and biodegradability |

| Abrasive Materials | Hydrophobic surface modification of abrasive grains | Improved performance and longevity of abrasive products |

Precise Control over Polymerization and Crosslinking Processes for Tailored Architectures

The trifunctional nature of this compound, with its three peroxide groups, offers unique opportunities for precise control over polymerization and crosslinking processes. This control is crucial for designing polymers with tailored architectures, such as hyperbranched polymers and controlled network structures.

Future research is expected to delve into the kinetics of polymerization initiated by this compound. Understanding the decomposition rates of the different peroxide groups, which may have slightly different activation energies, could allow for a step-wise or controlled initiation process. This could be exploited to create polymers with specific block structures or gradients in crosslink density.

The use of multi-functional initiators, like this compound, is a key strategy in creating novel polymer architectures. These "macroinimers" can act as initiators, monomers, and crosslinkers simultaneously, leading to the formation of branched or hyperbranched polymers. researchgate.net

In the context of polyethylene (B3416737) crosslinking, silane technology has proven to be an economical and flexible method. evonik.comscielo.br The process involves grafting a vinylsilane onto the polymer chain, followed by moisture-induced crosslinking. scielo.br Investigating the specific efficiency and reaction kinetics of this compound in such systems could lead to improved control over the final properties of the crosslinked polyethylene (PEX). evonik.com

The table below summarizes key research areas for achieving precise control over polymerization and crosslinking.

| Research Area | Objective | Potential Outcome |

| Kinetic Studies | Investigate the decomposition kinetics of the three peroxide groups | Step-wise initiation for controlled polymer architectures |

| "Macroinimer" Chemistry | Utilize the trifunctional nature for one-step synthesis of complex polymers | Development of hyperbranched and dendritic polymers |

| Polyethylene Crosslinking | Optimize the grafting and crosslinking efficiency | Enhanced control over the properties of PEX for various applications |

Exploration in New Interdisciplinary Research Areas for Silane Applications

The unique properties of this compound are leading to its exploration in a variety of new and interdisciplinary research fields. Its ability to modify surfaces and initiate polymerization makes it a valuable tool in areas ranging from electronics to cosmetics.

In the semiconductor industry, this compound is being investigated for the repair of low-k dielectric materials. google.com The process involves exposing the damaged dielectric layer to a vapor of the vinyl silane, which helps to restore the material's hydrophobic properties and lower its dielectric constant. google.com

A recent patent application has also highlighted the use of this compound in cosmetic compositions. google.comgoogle.com It is proposed as an initiator for grafting polyhydroxyalkanoate (PHA) copolymers in a fatty medium, which could lead to the development of long-lasting and water-resistant cosmetic products. google.comgoogle.com The ability to create stable, homogeneous films on keratin (B1170402) materials opens up new possibilities for makeup and personal care products. google.com

The table below highlights some of the emerging interdisciplinary applications for this compound.

| Interdisciplinary Field | Application | Key Function |

| Electronics | Repair of low-k dielectric materials in semiconductors | Surface modification and restoration of hydrophobicity |

| Cosmetics | Grafting of polymers in cosmetic formulations | Initiator for creating long-lasting, water-resistant films |

| Biomedical Materials | Development of biocompatible polymer composites | Crosslinking agent to enhance mechanical and thermal properties |

Sustainable and Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainable and green chemistry, future research on this compound will likely focus on developing more environmentally friendly methods for its synthesis and application.

One of the most promising avenues is the use of biocatalysis. Enzymes, such as lipases and silicateins, have shown potential in catalyzing the formation of organosilicon compounds under mild conditions. mdpi.comresearchgate.netnih.govmdpi.com Research into the enzymatic synthesis of organoperoxysilanes could lead to more sustainable production processes with higher yields and selectivity, while minimizing the use of harsh chemicals and energy-intensive conditions. mdpi.commdpi.com The development of new pure organic and peroxide-free redox initiating systems also presents a greener alternative for polymerization. mdpi.com

In terms of applications, the use of this compound in creating recyclable and reprocessable crosslinked polymers is a key area of interest. The development of environmentally friendly dual-crosslinking polymer networks, which can be degraded or repaired, is a significant step towards a circular economy for plastics.

The table below summarizes the key aspects of sustainable and green chemistry approaches for this compound.

| Approach | Research Focus | Potential Benefits |

| Biocatalytic Synthesis | Use of enzymes (lipases, silicateins) for synthesis | Milder reaction conditions, higher selectivity, reduced waste |

| Green Initiating Systems | Development of organic, peroxide-free redox initiators | Safer and more environmentally friendly polymerization processes |

| Sustainable Applications | Creation of recyclable and reprocessable crosslinked polymers | Reduced environmental impact and promotion of a circular economy |

Q & A

Basic: What are the established synthetic routes for Vinyltris(tert-butylperoxy)silane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves reacting vinyltrichlorosilane with tert-butyl hydroperoxide under controlled conditions. Key steps include:

- Step 1: Dropwise addition of tert-butyl hydroperoxide to vinyltrichlorosilane in an anhydrous solvent (e.g., hexane) at 0–5°C to minimize premature decomposition of peroxides .

- Step 2: Neutralization of HCl byproduct with a weak base (e.g., sodium bicarbonate) to prevent side reactions.

- Step 3: Solvent removal under reduced pressure (<40°C) to avoid thermal degradation.

Yield optimization requires strict temperature control and inert atmosphere (argon/nitrogen). Purity is confirmed via GC-MS using a capillary column (e.g., OV-17) with programmed temperature ramping (200–240°C) .

Basic: What analytical techniques are recommended for characterizing this compound, and how are they validated?

Methodological Answer:

- Gas Chromatography (GC): Use a polar capillary column (e.g., OV-17) with flame ionization detection. Program temperature from 200°C (hold 10 min) to 240°C at 20°C/min to resolve peroxides from solvents .

- FT-IR Spectroscopy: Validate peroxide O-O stretching bands at 820–880 cm⁻¹ and vinyl C=C stretching at 1590–1640 cm⁻¹ .

- NMR (¹H/¹³C): Confirm vinyl proton signals (δ 5.6–6.2 ppm) and tert-butyl carbons (δ 28–30 ppm). Deuterated chloroform is preferred due to peroxide reactivity with DMSO .

Basic: What are the critical safety protocols for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage: Keep at 2–8°C in amber glass bottles under inert gas. Avoid contact with metals (e.g., iron, copper) to prevent catalytic decomposition .

- Handling: Use explosion-proof refrigerators and conductive containers to mitigate static discharge risks. Dilute with non-polar solvents (e.g., hexane) to reduce peroxide concentration below 52% for safer handling .

- Emergency Measures: In case of skin contact, rinse with 10% sodium thiosulfate to neutralize peroxides .

Advanced: How does thermal and photolytic stability of this compound vary under different experimental conditions, and what decomposition products are observed?

Methodological Answer:

- Thermal Stability: Decomposition initiates at 60°C, producing tert-butoxy radicals and silanol byproducts. Use DSC/TGA under nitrogen to map exothermic peaks (ΔH ~200–300 J/g) .

- Photolytic Degradation: UV exposure (254 nm) accelerates cleavage of O-O bonds. Monitor via HPLC-UV (λ = 220 nm) for tert-butyl alcohol (retention time ~3.2 min) and vinyl siloxanes .

- Mitigation: Stabilize with radical scavengers (e.g., BHT at 0.1–0.5 wt%) and conduct reactions in opaque reactors .

Advanced: How can this compound be utilized as a crosslinker in polymer matrices, and what factors influence crosslinking efficiency?

Methodological Answer:

- Mechanism: Peroxide groups generate radicals upon heating (120–150°C), initiating vinyl polymerization in silicone rubbers. Optimize loading (1–3 wt%) to balance crosslink density and brittleness .

- Kinetic Studies: Use rheometry to measure gelation time (tan δ crossover) under isothermal conditions. Activation energy (Ea) for decomposition (~100–120 kJ/mol) correlates with cure rate .

- Challenges: Competing side reactions (e.g., chain scission) occur above 160°C. Characterize via sol-gel analysis to quantify unreacted polymer .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., conflicting decomposition rates) for this compound?

Methodological Answer:

- Source Analysis: Compare experimental conditions (e.g., solvent polarity, oxygen presence). Aprotic solvents (hexane) suppress radical quenching, increasing apparent stability vs. polar solvents (acetone) .

- Reproducibility: Standardize peroxide purity assays (e.g., iodometric titration) and validate via interlaboratory studies.

- Modeling: Apply Arrhenius kinetics to extrapolate data across temperatures. Discrepancies often arise from incomplete impurity profiling (e.g., residual HCl accelerating decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.